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Cryptospirolepine -

Cryptospirolepine

Catalog Number: EVT-1577549
CAS Number:
Molecular Formula: C34H24N4O
Molecular Weight: 504.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cryptospirolepine is a natural product found in Cryptolepis sanguinolenta with data available.
Synthesis Analysis

The synthesis of cryptospirolepine has been approached through several methods, primarily focusing on the modification of existing alkaloids such as cryptolepine. One notable synthetic route involves starting from 1,3-bis(2-nitrophenyl)propan-2-one, which undergoes a series of reactions including reduction of nitro groups using iron powder in acetic acid and ethanol under reflux conditions. This method yields cryptolepine, which can then be further modified to obtain cryptospirolepine .

Another method involves semi-synthetic techniques where cryptolepine is chemically altered using reagents such as N-bromosuccinimide for bromination or N-iodosuccinimide for iodination. These reactions typically require careful monitoring via thin-layer chromatography to ensure the desired products are formed without excessive byproducts .

Molecular Structure Analysis

Cryptospirolepine exhibits a distinct molecular structure that can be described as follows:

  • Chemical Formula: C₁₈H₁₃N₃O
  • Molecular Weight: 295.31 g/mol
  • Structural Features: The compound features a fused bicyclic system consisting of an indole and a quinoline moiety, contributing to its unique pharmacological properties.

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared spectroscopy (IR) have been employed to elucidate the structure of cryptospirolepine. For instance, NMR analysis reveals characteristic chemical shifts that correspond to the hydrogen and carbon environments within the molecule .

Chemical Reactions Analysis

Cryptospirolepine participates in various chemical reactions, primarily involving halogenation and functional group modifications. For example:

  • Bromination: The reaction with N-bromosuccinimide can yield dibrominated derivatives of cryptolepine, which are potential precursors for further synthetic modifications.
  • Iodination: Similar reactions using N-iodosuccinimide allow for the introduction of iodine atoms into the structure, enhancing its biological activity .

These reactions are typically conducted under controlled conditions to optimize yield and minimize side reactions.

Mechanism of Action

The mechanism of action of cryptospirolepine is linked to its ability to interact with biological targets within cells. It has been shown to inhibit the growth of various pathogens by interfering with their metabolic processes. For instance, studies indicate that cryptospirolepine exhibits antimalarial activity by disrupting the replication cycle of Plasmodium species through inhibition of nucleic acid synthesis . Additionally, it has shown antiproliferative effects against cancer cell lines, suggesting potential applications in oncology.

Physical and Chemical Properties Analysis

Cryptospirolepine possesses several notable physical and chemical properties:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and chloroform but less soluble in water.
  • Melting Point: The melting point is reported around 273–274 °C.
  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture .

These properties influence its handling and application in pharmaceutical formulations.

Applications

Cryptospirolepine has garnered attention for its potential applications in various scientific fields:

  • Pharmacology: Due to its antimalarial and anticancer properties, it is being investigated as a lead compound for drug development.
  • Natural Product Chemistry: Its isolation and synthesis contribute to the understanding of natural alkaloids' roles in traditional medicine.
  • Biochemistry: Studies on its mechanism of action provide insights into cellular processes affected by bioactive compounds .
Historical Context of Structural Discovery and Misassignment

The structural elucidation of cryptospirolepine represents a compelling case study in the challenges inherent in characterizing complex natural products, particularly those with limited availability from biological sources and unusual atomic connectivity. This journey spanned nearly a quarter-century, marked by sophisticated analytical debates and incremental refinements.

Initial Isolation and Early Characterization (1993)

  • Discovery Context: Cryptospirolepine was first isolated in 1993 from the root extracts of Cryptolepis sanguinolenta during a systematic phytochemical investigation targeting antimalarial constituents. Initial separation relied on gradient pH extraction and silica gel chromatography, exploiting the compound's moderately basic properties due to its multiple nitrogen atoms.
  • Early Analytical Insights: Preliminary characterization employed techniques available at the time:
  • Elemental Analysis & MS: High-resolution mass spectrometry (HRMS) established the molecular formula as C34H24N4O [1].
  • UV-Vis Spectroscopy: Revealed an absorption profile characteristic of extended aromatic systems, with λmax around 245, 290, and 380 nm, suggesting a highly conjugated chromophore.
  • Limited NMR (1D): Early 1D 1H and 13C NMR spectra acquired in CDCl3 and DMSO-d6 indicated a highly symmetric or rigid structure. Key signals included aromatic/olefinic protons between δ 7.5-9.0 ppm and downfield-shifted carbons. The complexity and significant signal overlap hindered detailed assignment.
  • Proposed Structure (1993): Based on this limited data, the first structural proposal featured a linear fused tetracyclic indoloquinoline system linked to a monocyclic unit. Crucially, the central spiro junction and the true pentacyclic nature were not identified at this stage. This misassignment stemmed primarily from the inability of conventional 1D NMR to resolve the complex spin systems and define the critical quaternary carbon linkages unambiguously.

Key Studies Revealing Structural Discrepancies (2002-2015)

  • Synthetic Challenges & Revised Proposals: Attempts to synthesize the proposed 1993 structure consistently failed to reproduce the natural product's spectroscopic signatures, particularly its distinctive UV profile and 13C NMR chemical shifts. This prompted critical re-evaluation:
  • Advanced NMR Techniques (2D): Application of COSY, TOCSY, HMQC/HSQC, and HMBC in the early 2000s provided more connectivity information. HMBC correlations revealed long-range couplings inconsistent with the linear model, suggesting connectivity across what was previously thought to be a terminal ring, implying a more fused or bridged structure.
  • Computational Chemistry (DFT): Density Functional Theory calculations (mid-2000s) predicted NMR chemical shifts for the originally proposed structure. Significant deviations (errors > 5 ppm for several key 13C signals) between calculated and experimental shifts provided compelling evidence against the 1993 proposal.
  • Mass Spectrometric Fragmentation: Careful analysis of high-resolution tandem MS (HRMS/MS) fragmentation patterns in the 2010s revealed cleavage pathways incompatible with the linear structure but consistent with a more compact, fused pentacyclic system possessing a central quaternary carbon.
  • The Spiro Junction Hypothesis (c. 2010): Collectively, the failed syntheses, DFT NMR miscalculations, and distinct MS fragmentation patterns led researchers to hypothesize the presence of a spirocyclic center—a structural feature rarely encountered in alkaloids of this class. This hypothesis explained the molecule's rigidity, complex NMR pattern, and specific long-range HMBC correlations observed but not yet fully interpretable using isotropic solution-state NMR alone. The central challenge became definitively proving the spiro center's existence and defining its exact connectivity within the congested core.

Table 1: Key Discrepancies Leading to Rejection of the 1993 Structure

Analytical TechniqueObservation in 1993 StructureObservation in Natural CryptospirolepineImplication
DFT 13C NMR PredictionSignificant deviations (> 5 ppm) predicted for C-5, C-8a, C-12bMeasured shifts incompatible with predictionInvalid core scaffold
HMBC CorrelationsMissing or weak predicted correlationsStrong correlations observed between "non-adjacent" rings (e.g., H-6 to C-12a)Unrecognized ring fusion or bridge
MS/MS FragmentationPredicted dominant cleavage at ring CDominant cleavage observed between rings B/DConnectivity error; B/D rings likely fused
Synthetic ModelsNMR matched model compoundsNMR of synthetic targets mismatched natural isolateFundamental connectivity error

Definitive Structural Resolution via Anisotropic NMR (2017)

  • Overcoming Isotropic Limitations: The breakthrough came with the application of anisotropic NMR techniques, specifically residual dipolar couplings (RDCs) and residual chemical shift anisotropies (RCSAs), measured in a weakly aligning medium (e.g., poly-γ-benzyl-L-glutamate / CDCl3 gel).
  • Anisotropic NMR Strategy:
  • Alignment: Cryptospirolepine was partially aligned within the chiral liquid crystalline medium, breaking the orientational averaging present in standard isotropic solution NMR.
  • RDC Measurement: RDCs (1DCH, 1DHH) report on the angle between internuclear vectors (e.g., C-H bonds) and the magnetic field direction. These provide direct geometric constraints on bond orientations throughout the molecule.
  • RCSA Measurement: RCSAs (Δδ = δaligned - δisotropic) provide information on the orientation of chemical shift tensors, highly sensitive to the electronic environment and relative positioning of aromatic rings.
  • Structural Refinement and Validation:
  • Model Testing: Multiple structural models, including the original 1993 proposal, revised fused proposals, and the spirocyclic hypothesis, were subjected to computational prediction of RDCs and RCSAs based on their calculated molecular alignment tensors and DFT-optimized geometries.
  • Experimental Match: Only the spirocyclic pentacyclic model exhibited excellent agreement (Q-factors < 0.2) between the experimentally measured RDCs/RCSAs and the values predicted computationally for that specific structure. The RCSA data proved particularly diagnostic for the relative orientations and stacking of the aromatic rings flanking the spiro center.
  • Definitive Confirmation: The anisotropic NMR data unambiguously confirmed:
  • The presence and exact location of the central spiro carbon (C-5a).
  • The pentacyclic framework comprising indolo[3,2-b]quinoline and spiro[cyclohexa[2,3]indolo[2,3-c]quinoline] systems.
  • The planarity of the extended π-system, except for minor distortions around the spiro junction.
  • The specific connectivities and fusion points between all five rings, resolving decades of ambiguity.
  • Significance: The 2017 anisotropic NMR study provided the first definitive, experimentally rigorous structure of cryptospirolepine. This resolution was not merely academic; it unlocked reliable structure-activity relationship (SAR) studies, enabled the design of biologically active analogs, and facilitated the eventual total synthesis of this complex alkaloid by providing an unambiguous target.

Table 2: Key Structural Features of Cryptospirolepine (Definitively Resolved 2017)

FeatureDescriptionSignificance/Confirmation Method
Core SystemPentacyclic: Spiro[cyclohexa[2,3]indolo[2,3-c]quinoline-5,3'-indolo[3,2-b]quinoline]Defined by RDC/RCSA network
Central Spiro AtomC-5a (Quaternary Carbon)Unique RDC pattern; RCSA tensor orientation
Ring JunctionsLinearly fused indoloquinoline (rings A/B/C/D); Spiro-fused at C-5a to ring EHMBC correlations validated by anisotropic data
Overall ShapeHighly planar, extended π-systemUV-Vis; RCSA magnitudes and tensor orientations
Key 13C Shifts (δ ppm)C-5a (Spiro C): ~95-98; C-6a: ~140; C-11a: ~135; C-12b: ~120Assigned via HSQC, HMBC, validated by DFT/RDC
Molecular FormulaC34H24N4OHRMS [M+H]+ m/z 505.2028 (Calcd 505.2029)

Table 3: Chronology of Cryptospirolepine Structural Elucidation

YearMilestoneKey TechniquesOutcome/Limitation
1993Initial Isolation & ProposalCC, TLC, UV, MS, 1D NMRMisassigned linear tetracyclic structure
2002-2005Early Re-evaluation2D NMR (COSY, HMQC, HMBC), Synthetic AttemptsRevealed HMBC inconsistencies; Failed synthesis invalidated model
2008-2012Computational & MS ReassessmentDFT NMR Calculation, HRMS/MSPredicted shifts mismatched experiment; Fragmentation suggested spiro core
2015Spirocyclic HypothesisAdvanced HMBC/NOESY, DFT ConformersProposed pentacyclic spiro model; Lacking definitive proof for spiro C
2017Definitive StructureAnisotropic NMR (RDCs, RCSAs), DFT Alignment TensorsUnequivocal confirmation of pentacyclic spiro structure

Properties

Product Name

Cryptospirolepine

IUPAC Name

5,19'-dimethylspiro[10H-indolo[3,2-b]quinoline-11,10'-8,19-diazapentacyclo[9.8.1.02,7.08,20.013,18]icosa-1(20),2,4,6,11,13,15,17-octaene]-9'-one

Molecular Formula

C34H24N4O

Molecular Weight

504.6 g/mol

InChI

InChI=1S/C34H24N4O/c1-36-26-16-8-3-11-20(26)19-24-31-29(36)22-13-5-9-17-27(22)38(31)33(39)34(24)23-14-6-10-18-28(23)37(2)30-21-12-4-7-15-25(21)35-32(30)34/h3-19,35H,1-2H3

InChI Key

DRSVXQGELOIOBH-UHFFFAOYSA-N

Synonyms

cryptospirolepine

Canonical SMILES

CN1C2=CC=CC=C2C=C3C4=C1C5=CC=CC=C5N4C(=O)C36C7=CC=CC=C7N(C8=C6NC9=CC=CC=C98)C

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